tert-Butyl 5-bromoindoline-1-carboxylate
Overview
Description
tert-Butyl 5-bromoindoline-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a bromine atom at the 5-position and a tert-butyl ester group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo sonogashira coupling reaction with n,n-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .
Biochemical Pathways
Tert-Butyl 5-bromoindoline-1-carboxylate is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .
Result of Action
The compound’s ability to undergo sonogashira coupling reaction suggests it may have potential applications in organic synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins during its synthesis . The nature of these interactions is likely dependent on the specific conditions of the reaction, including the presence of other molecules and environmental factors.
Molecular Mechanism
It is known to undergo a Sonogashira coupling reaction, which could potentially influence its interactions with biomolecules
Preparation Methods
The synthesis of tert-Butyl 5-bromoindoline-1-carboxylate typically involves the reaction of 5-bromoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for a few hours . The mixture is then diluted with water and extracted to obtain the desired product.
Reaction Scheme: [ \text{5-Bromoindoline} + \text{(Boc)2O} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
tert-Butyl 5-bromoindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and palladium catalysts.
Coupling Reactions: It can participate in Sonogashira coupling reactions with alkynes to form propargylic derivatives.
Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline under appropriate conditions.
Example Reaction: [ \text{this compound} + \text{N,N-diisopropylprop-2-ynylamine} \xrightarrow{\text{Pd catalyst}} \text{Propargylic diisopropylamine} ]
Scientific Research Applications
tert-Butyl 5-bromoindoline-1-carboxylate is used in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It is used in the preparation of complex heterocyclic compounds through coupling and substitution reactions.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
tert-Butyl 5-bromoindoline-1-carboxylate can be compared with other indoline derivatives, such as:
tert-Butyl 5-bromoindole-1-carboxylate: Similar structure but with an indole ring instead of indoline.
tert-Butyl 6-bromoindoline-1-carboxylate: Bromine atom at the 6-position instead of the 5-position.
tert-Butyl 5-fluoroindoline-1-carboxylate: Fluorine atom instead of bromine at the 5-position.
These compounds share similar reactivity patterns but differ in their electronic and steric properties, which can influence their applications in synthesis and medicinal chemistry.
Biological Activity
Tert-butyl 5-bromoindoline-1-carboxylate is a compound belonging to the indoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H16BrNO2
- CAS Number : 765315-30-8
The compound features a bromine atom at the 5-position of the indoline ring and a tert-butyl ester at the carboxylic acid position, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves bromination of indoline derivatives followed by esterification. A common method includes reacting 5-bromoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes, leading to modulation of their activities. The compound has been shown to bind selectively to certain targets, influencing cellular processes such as apoptosis and enzyme inhibition .
Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on specific enzymes. For instance, it has been evaluated for its potential as an inhibitor of caspases, which are critical in apoptosis. The compound demonstrated significant inhibition at varying concentrations, with a notable pIC50 value indicating its potency .
Enzyme Target | pIC50 Value | Concentration (μM) |
---|---|---|
Caspase 2 | 5.28 | 12.5 |
Caspase 3 | 6.15 | 125 |
This data suggests that this compound can effectively modulate apoptotic pathways, making it a candidate for further therapeutic exploration.
Anticancer Activity
In a study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, leading to cell death through apoptosis. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of the compound in vitro. Results showed that this compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases .
Comparative Analysis
To understand the specificity and efficacy of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 5-bromoindole-1-carboxylate | Similar indole structure | Moderate anticancer activity |
Tert-butyl 7-bromoindoline-1-carboxylate | Different substitution pattern | Reduced enzyme inhibition |
This table highlights the unique attributes of this compound that may enhance its biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVSZYBRMGQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619065 | |
Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261732-38-1 | |
Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261732-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.